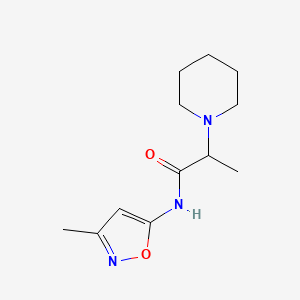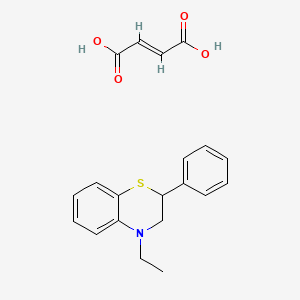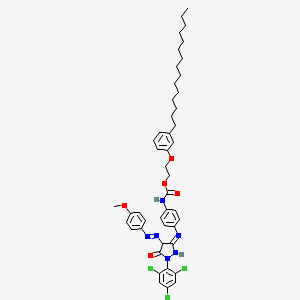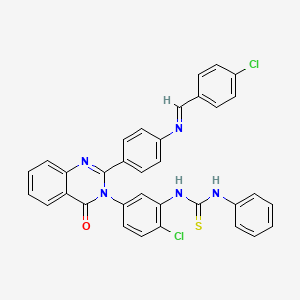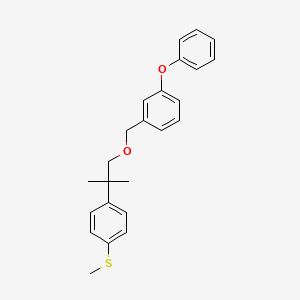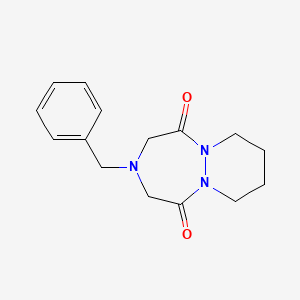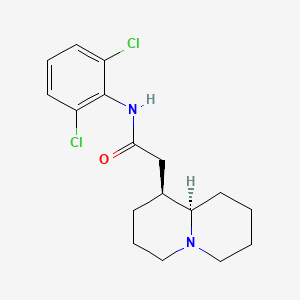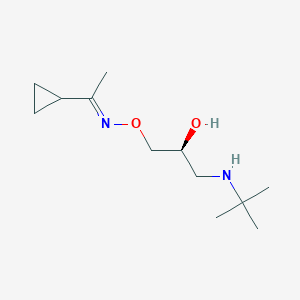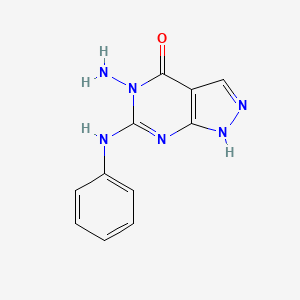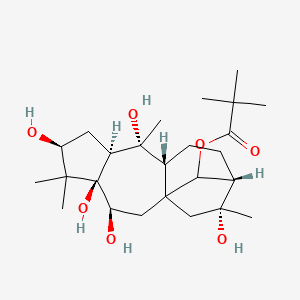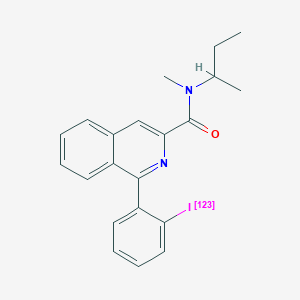
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of the iodine-123 isotope into the phenyl ring.
Amidation: Formation of the carboxamide group.
Alkylation: Introduction of the butan-2-yl and N-methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis modules designed for radiopharmaceuticals, ensuring high purity and specific activity. The use of automated systems minimizes human exposure to radioactivity and ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinoline derivatives, while reduction could produce deiodinated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various functional modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound is utilized for studying molecular interactions and pathways. Its radioactive iodine-123 isotope enables tracking and imaging of biological processes in real-time.
Medicine
The primary application in medicine is in the field of nuclear medicine, particularly in diagnostic imaging. The iodine-123 isotope emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) scanners. This makes it useful for imaging organs and detecting abnormalities.
Industry
In the industrial sector, this compound can be used in the development of new radiopharmaceuticals and imaging agents. Its unique properties make it suitable for various applications, including quality control and process monitoring.
Mechanism of Action
The mechanism of action of N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. The iodine-123 isotope binds to target tissues, allowing for precise imaging. The compound’s structure facilitates its uptake and retention in specific tissues, enhancing the quality of diagnostic images.
Comparison with Similar Compounds
Similar Compounds
- N-butan-2-yl-1-methylindole-3-carboxamide
- N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- N’-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide
Uniqueness
Compared to similar compounds, N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide stands out due to the presence of the iodine-123 isotope, which imparts unique radiopharmaceutical properties. This makes it particularly valuable for medical imaging applications, where precise and non-invasive diagnostic techniques are essential.
Properties
CAS No. |
175236-01-8 |
|---|---|
Molecular Formula |
C21H21IN2O |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-butan-2-yl-1-(2-(123I)iodanylphenyl)-N-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21IN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/i22-4 |
InChI Key |
PYUYMBOKENEYDV-NHTLRXQVSA-N |
Isomeric SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3[123I] |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



